

Application Notes and Protocols: CIGB-300

Dosage and Administration in Mouse Models

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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616

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Introduction

CIGB-300 is a synthetic, cell-permeable cyclic peptide with potential antineoplastic activity.[1] It functions as an inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in a wide range of human tumors and is integral to cancer hallmarks.[2] **CIGB-300** exerts its effect through a dual mechanism: it binds to the conserved phospho-acceptor sites on CK2 substrates, notably the oncoprotein B23/Nucleophosmin (NPM1), and also directly targets the CK2 α catalytic subunit.[3][4] This interaction blocks the phosphorylation of key substrates, leading to the induction of apoptosis and inhibition of tumor cell growth.[1] Preclinical studies in various mouse models have demonstrated the anti-tumor, anti-angiogenic, and anti-metastatic effects of **CIGB-300**, both as a single agent and in combination with standard chemotherapeutics.[2][5] These application notes provide a comprehensive overview of the dosage and administration protocols for **CIGB-300** in mouse models based on published preclinical research.

Data Presentation: CIGB-300 Dosage in Mouse Models

The following table summarizes the quantitative data on **CIGB-300** administration from various preclinical studies in mice.

Mouse Model	Cancer Type	CIGB-300 Dose	Administration Route	Dosing Schedule	Combination Agent	Key Outcomes	Reference
C57BL/6	Lewis Lung Carcinoma (3LL)	10 mg/kg	Intravenous (i.v.)	Daily for 5 days	N/A	Significantly reduced tumor cell-driven neovascularization and decreased lung colonization/metastasis.	[5]
Nude Mice	Cervical Cancer (SiHa xenograft)	100 µg (approx. 5 mg/kg)	Not specified	Not specified	Cisplatin (3 mg/kg)	Combination significantly increased survival compared to monotherapy.	[6]
Nude Mice	Cervical Cancer (SiHa xenograft)	200 µg (approx. 10 mg/kg)	Not specified	Not specified	Cisplatin (6 mg/kg)	Combination prolonged survival by 8 days over single agents.	[6]

BALB/c	Breast Cancer (F3II)	10 mg/kg	Intravenous (i.v.)	Two cycles of 5 consecutive daily doses post-tumor resection	N/A	Adjuvant systemic treatment showed anti-metastatic effects.	[7]
Syngeneic Murine Tumor Model	HPV-16 Positive Tumors	Not specified	Local and Systemic	Not specified	N/A	Halted tumor growth.	[3][8]

Experimental Protocols

Protocol 1: Systemic Administration of **CIGB-300** for Anti-Metastatic Studies

This protocol is based on studies evaluating the effect of **CIGB-300** on lung cancer metastasis. [5]

Materials:

- **CIGB-300** peptide
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Lewis Lung Carcinoma (3LL) cells
- C57BL/6 mice
- Standard animal handling and injection equipment

Procedure:

- Preparation of **CIGB-300** Solution:

- Aseptically reconstitute lyophilized **CIGB-300** in sterile saline to a final concentration suitable for administering 10 mg/kg in a volume of 100-200 μ L.
- Ensure the solution is clear and free of particulates before administration.
- Animal Model and Tumor Cell Inoculation:
 - Culture 3LL cells under standard conditions.
 - For an experimental metastasis model, inject 2×10^5 3LL cells intravenously into the tail vein of C57BL/6 mice.
- **CIGB-300** Administration:
 - Beginning 24 hours after tumor cell inoculation, administer **CIGB-300** at a dose of 10 mg/kg via intravenous injection.
 - Repeat the administration daily for a total of 5 consecutive days.
- Endpoint Analysis:
 - At a predetermined endpoint (e.g., day 21), euthanize the mice.
 - Excise the lungs and fix them in Bouin's solution.
 - Count the number of metastatic nodules on the lung surface to assess the effect of the treatment.

Protocol 2: Combination Therapy with **CIGB-300** and Cisplatin in a Xenograft Model

This protocol is adapted from studies on cervical cancer xenografts in nude mice.[\[6\]](#)

Materials:

- **CIGB-300** peptide
- Cisplatin
- Sterile, pyrogen-free saline solution (0.9% NaCl)

- Human cervical cancer cells (e.g., SiHa)
- Nude mice (e.g., BALB/c nude)
- Standard animal handling and injection equipment

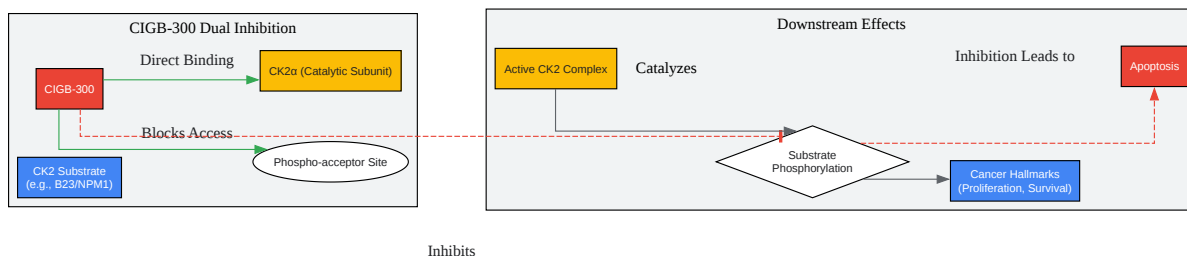
Procedure:

- Preparation of Therapeutic Agents:
 - Prepare **CIGB-300** solution as described in Protocol 1 to deliver doses ranging from approximately 5 to 10 mg/kg.
 - Prepare cisplatin solution according to the manufacturer's instructions to deliver doses of 3-6 mg/kg.
- Animal Model and Tumor Establishment:
 - Subcutaneously inoculate SiHa cells into the flank of each nude mouse.
 - Allow tumors to grow to a palpable size (e.g., 30 mm³).
- Treatment Administration:
 - Randomize mice into treatment groups: vehicle control, **CIGB-300** alone, cisplatin alone, and **CIGB-300** + cisplatin.
 - Administer **CIGB-300** and cisplatin at the predetermined doses and schedule. The study cited administered the agents concomitantly.[6] The route of administration should be consistent (e.g., intraperitoneal or intravenous).
- Monitoring and Endpoint Analysis:
 - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
 - Record animal body weight as a measure of toxicity.

- Monitor animal survival. The primary endpoint may be tumor volume reaching a specific size or a predefined survival duration.
- Analyze data using Kaplan-Meier survival curves and tumor growth inhibition calculations.

Visualizations

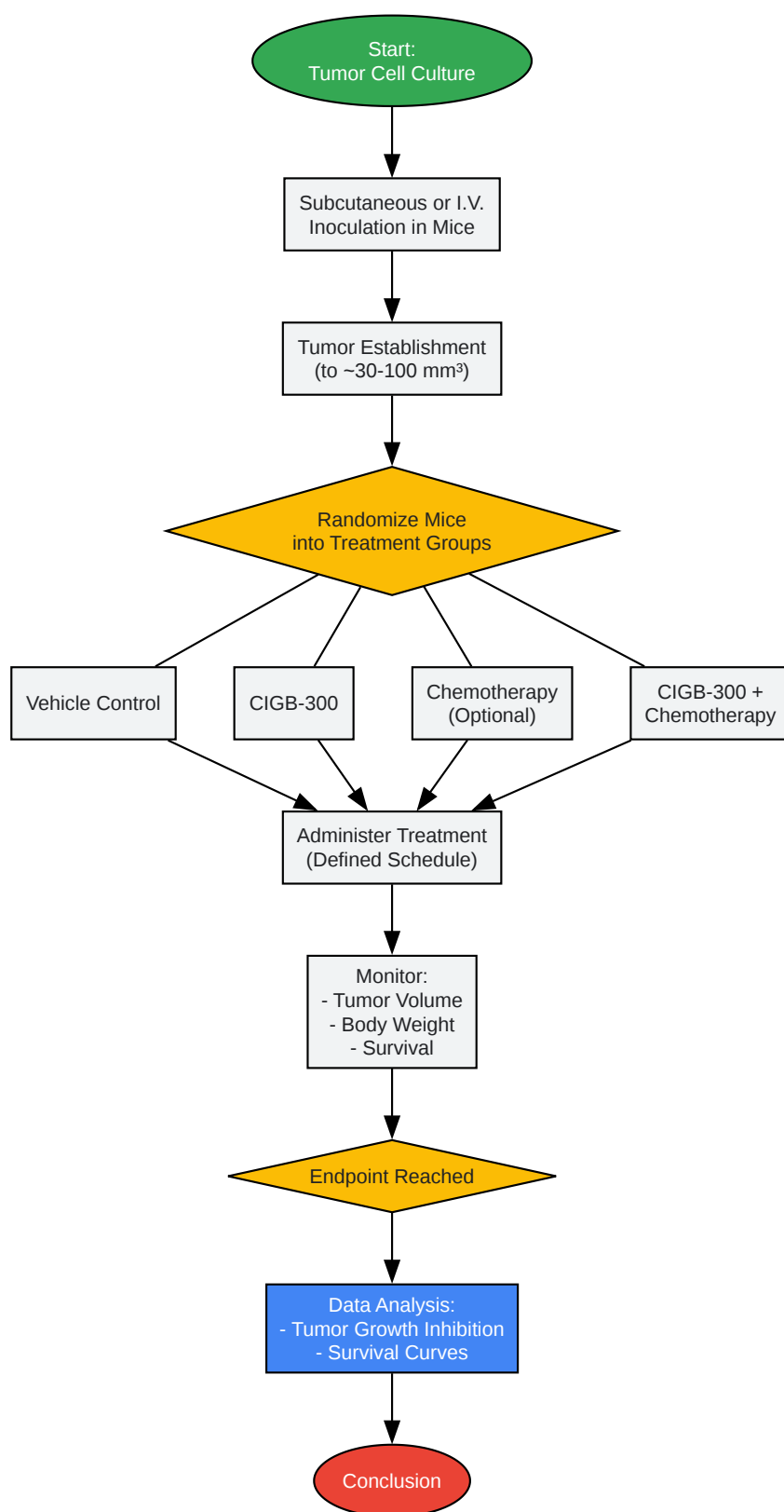
CIGB-300 Mechanism of Action



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Caption: **CIGB-300** inhibits CK2 signaling via two mechanisms.

Experimental Workflow for In Vivo Efficacy



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Caption: Workflow for testing **CIGB-300** efficacy in mouse tumor models.

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